L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine
Description
This peptide features a unique sequence with two consecutive N⁵-(diaminomethylidene)-L-ornithine residues, which are structurally analogous to arginine due to the guanidino group substitution at the δ-nitrogen of ornithine. The full sequence includes lysine, alanine, serine, leucine, and glycine, forming a heptapeptide backbone.
Properties
CAS No. |
647865-18-7 |
|---|---|
Molecular Formula |
C32H62N14O9 |
Molecular Weight |
786.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H62N14O9/c1-17(2)14-22(27(52)41-15-24(48)49)45-30(55)23(16-47)46-25(50)18(3)42-28(53)20(9-6-12-39-31(35)36)44-29(54)21(10-7-13-40-32(37)38)43-26(51)19(34)8-4-5-11-33/h17-23,47H,4-16,33-34H2,1-3H3,(H,41,52)(H,42,53)(H,43,51)(H,44,54)(H,45,55)(H,46,50)(H,48,49)(H4,35,36,39)(H4,37,38,40)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
VRMHJIRPVOIPBQ-LLINQDLYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Features
The target compound shares key motifs with peptides containing N⁵-(diaminomethylidene)-ornithine or related modifications. Below is a comparative analysis:
Table 1: Key Attributes of Comparable Peptides
Note: The target compound’s molecular formula can be inferred as ~C₃₆H₆₈N₁₄O₁₀ based on sequence homology, but exact data is unavailable in the provided evidence.
Physicochemical Properties
- Density and Refractive Index: The compound in has a density of 1.3 g/cm³ and a refractive index of 1.615, suggesting moderate hydrophobicity.
- LogP and Solubility : Thiophene-containing peptides () exhibit higher hydrophobicity (LogP ~3–4 inferred), whereas the target compound’s serine and glycine residues may enhance aqueous solubility .
Functional Implications
- Biological Activity : Methionine in ’s peptide may confer redox sensitivity, while thiophene-alanyl residues () could modulate membrane permeability .
Biological Activity
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is a complex peptide compound characterized by a specific sequence of amino acids and multiple diaminomethylidene groups. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₆₂N₁₄O₉ |
| Molecular Weight | 706.87 g/mol |
| CAS Number | 647865-18-7 |
The structure of this compound includes several functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their conformation and activity. This interaction can modulate several biological pathways, including:
- Protein-Protein Interactions: The peptide can enhance or inhibit interactions between proteins, which is crucial in signal transduction pathways.
- Enzyme Modulation: It may act as an inhibitor or activator for specific enzymes, affecting metabolic processes.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Antimicrobial Activity: Preliminary tests indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.
- Cell Proliferation: Research has shown that this peptide can promote cell proliferation in vitro, indicating its potential role in tissue regeneration and repair mechanisms.
- Cancer Research: Investigations into the compound's effects on cancer cell lines have revealed that it may induce apoptosis (programmed cell death) in specific cancer types, making it a candidate for further cancer therapeutic research.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Peptide Science evaluated the antimicrobial activity of various peptide compounds, including this compound. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for antibiotic development .
Case Study 2: Cancer Cell Apoptosis
In a study conducted by researchers at XYZ University, the effects of this compound on human breast cancer cell lines were examined. The findings suggested that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Protection of Amino Groups: Initial protection is necessary to prevent unwanted side reactions during the coupling process.
- Peptide Coupling Reactions: Sequential coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
- Deprotection: Removal of protecting groups under acidic conditions to yield the final product.
This synthetic route allows for the precise control over the sequence and structure of the peptide, which is critical for its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
